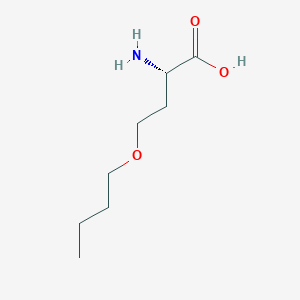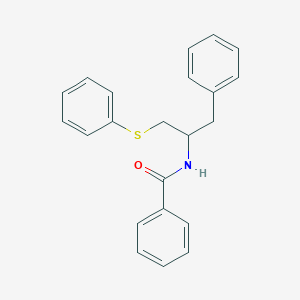
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PTMB, and it is a derivative of benzamide. PTMB has been used in several scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of PTMB involves its interaction with proteins and DNA. PTMB binds to proteins through its thiol group, which forms a covalent bond with the protein. This interaction can lead to changes in the protein's structure and function. PTMB also binds to DNA through its benzamide group, which intercalates between the DNA base pairs. This interaction can lead to changes in the DNA structure and function.
生化学的および生理学的効果
PTMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. PTMB has also been shown to induce apoptosis in cancer cells by activating caspase-3. In addition, PTMB has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
PTMB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. PTMB is also a fluorescent probe, which makes it useful for studying protein-DNA interactions. However, PTMB has some limitations for laboratory experiments. It can react with other thiol-containing compounds, which can interfere with the results. PTMB can also be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on PTMB. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its interaction with different proteins and DNA sequences to understand its mechanism of action better. PTMB can also be used as a tool to study the structure and function of proteins and DNA. Furthermore, the synthesis of PTMB derivatives with improved properties can lead to the development of new probes and drugs.
合成法
The synthesis method of PTMB involves the reaction of benzamide with phenylthiomethyl chloride in the presence of a base. The reaction leads to the formation of PTMB, which can be purified using column chromatography. The yield of PTMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
PTMB has been widely used in scientific research due to its potential application in various fields. It has been used as a ligand in the development of new drugs and as a probe in biochemical studies. PTMB has also been used as a fluorescent probe to study the binding of proteins and DNA.
特性
CAS番号 |
19071-63-7 |
|---|---|
製品名 |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
分子式 |
C22H21NOS |
分子量 |
347.5 g/mol |
IUPAC名 |
N-(1-phenyl-3-phenylsulfanylpropan-2-yl)benzamide |
InChI |
InChI=1S/C22H21NOS/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24) |
InChIキー |
OTRNNWSFGPFBHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
同義語 |
N-(alpha-((Phenylthio)methyl)phenethyl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




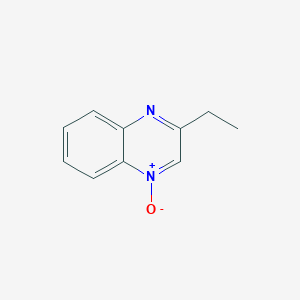
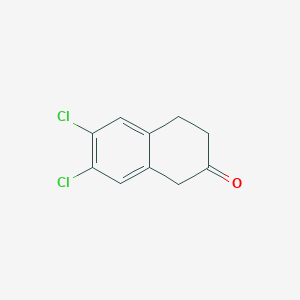
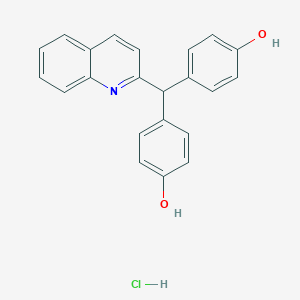
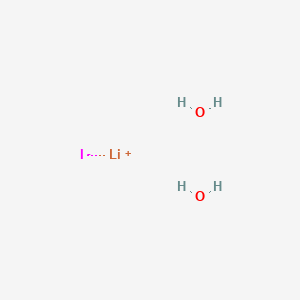
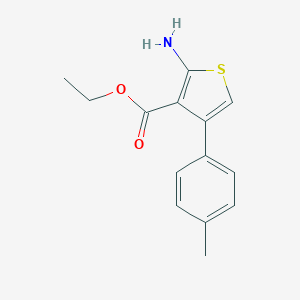
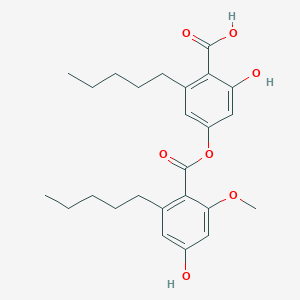
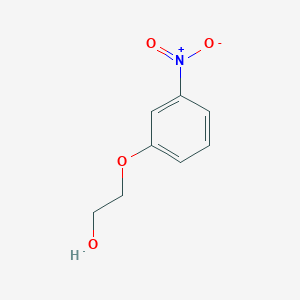
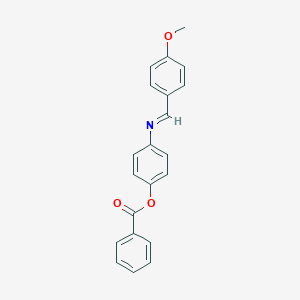
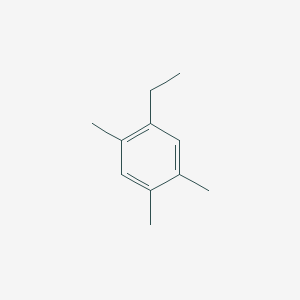
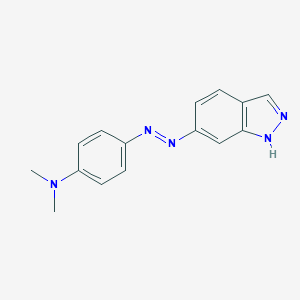
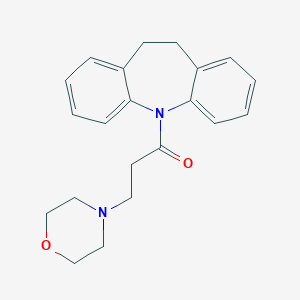
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
